Acetamide, N,N'-(2-nitro-1,4-phenylene)bis-
Overview
Description
“Acetamide, N,N’-(2-nitro-1,4-phenylene)bis-” is a chemical compound with the molecular formula C10H11N3O4 . It is also known as "1-Nitro-2,5-di(acetylamino)benzene" .
Molecular Structure Analysis
The molecular structure of “Acetamide, N,N’-(2-nitro-1,4-phenylene)bis-” consists of 28 bonds in total, including 17 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 secondary amide(s) (aliphatic), and 1 nitro group(s) (aromatic) .
Scientific Research Applications
Organic Non-linear Optical Materials
- Non-linear Optical Properties : The compound known as N-(3-nitrophenyl)acetamide, a derivative related closely in structure to "Acetamide, N,N'-(2-nitro-1,4-phenylene)bis-", has been identified as an organic non-linear optical material. It crystallizes in a monoclinic system, showcasing its potential in optical applications due to its unique crystalline structure L. Mahalakshmi, V. Upadhyaya, T. Row, 2002.
Solvatochromism and Dipole Moment Studies
- Solvatochromic Effects : Investigations into N-(4-Methyl-2-nitrophenyl)acetamide, a compound structurally related to "Acetamide, N,N'-(2-nitro-1,4-phenylene)bis-", reveal its complex formation with protophilic solvents, influenced by temperature and the solvent's properties. These findings contribute to understanding solvent interactions and the design of responsive materials I. G. Krivoruchka et al., 2004.
Anticancer, Anti-Inflammatory, and Analgesic Activities
- Pharmacological Potential : Synthesized derivatives of acetamide, specifically 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide, have shown promising anticancer, anti-inflammatory, and analgesic activities. These compounds' pharmacological activities, including those with halogenated aromatic rings, highlight the therapeutic potential of acetamide derivatives in developing new drugs P. Rani et al., 2014.
Material Science Applications
- Improved Solubility in Organic Solvents : The application of bis(trimethylsilyl)acetamide for silylation of poly-L-lysine hydrobromide enhances its solubility in apolar organic solvents. This modification facilitates the use of poly-L-lysine in solvent-based processes, including the formation of interpenetrating polymer networks G. Beauregard et al., 2001.
Corrosion Inhibition
- Protection of Metals : Novel Bis Schiff’s Bases, including N1,N1′-(1,4-phenylene)bis compounds, have been evaluated for their corrosion inhibiting properties on mild steel in acidic environments. These compounds, through adsorption on the metal surface, provide significant protection against corrosion, showcasing their industrial application potential Priyanka Singh, M. Quraishi, 2016.
Mechanism of Action
Target of Action
It is believed that the compound interacts with various receptors and enzymes in the body, similar to other nitrobenzene derivatives .
Mode of Action
These metabolites then interact with their targets, leading to various physiological changes .
Biochemical Pathways
It is likely that the compound affects multiple pathways due to its complex structure and potential for metabolic transformations .
Pharmacokinetics
The compound’s molecular weight (23721200 g/mol) and other physical properties suggest that it may have good bioavailability .
Result of Action
Given the compound’s structural similarity to other nitrobenzene derivatives, it may have similar effects, such as inducing changes in cellular signaling pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,4-Diacetamino-2-nitrobenzene. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds can influence the compound’s metabolism and its interactions with its targets .
properties
IUPAC Name |
N-(4-acetamido-3-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4/c1-6(14)11-8-3-4-9(12-7(2)15)10(5-8)13(16)17/h3-5H,1-2H3,(H,11,14)(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBLBSKESAEFTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063802 | |
Record name | Acetamide, N,N'-(2-nitro-1,4-phenylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5345-53-9 | |
Record name | N,N′-(2-Nitro-1,4-phenylene)bis[acetamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5345-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N,N'-(2-Nitro-1,4-phenylene)bis(acetamide) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005345539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC1705 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1705 | |
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Record name | Acetamide, N,N'-(2-nitro-1,4-phenylene)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N,N'-(2-nitro-1,4-phenylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-(2-nitro-1,4-phenylene)bis(acetamide) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.907 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N,N'-(2-Nitro-1,4-phenylene)bis(acetamide) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCN34ZD3GD | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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